molecular formula C17H24N4O2S B1321217 tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate CAS No. 502641-60-3

tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No. B1321217
M. Wt: 348.5 g/mol
InChI Key: IQFFNJNSFVVLJX-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate is a chemical entity that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly described in the provided papers, similar compounds with tert-butyl piperazine-1-carboxylate moieties have been synthesized and studied for their potential use in medicinal chemistry and drug development .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from commercially available materials. For instance, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using amination of 4-iodo-2-methyl-6-nitroaniline with a yield of 52% . Another example is the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which was achieved through four steps including nucleophilic substitution and oxidation reactions, with a high total yield of 71.4% . These methods could potentially be adapted for the synthesis of tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate.

Molecular Structure Analysis

The molecular structures of similar compounds have been characterized using various spectroscopic techniques such as NMR, MS, and X-ray diffraction. For example, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate revealed two independent molecules with specific dihedral angles between the pyrimidine and phenyl rings . The molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was also reported with typical bond lengths and angles . These analyses provide insights into the conformation and potential reactivity of the tert-butyl piperazine-1-carboxylate scaffold.

Chemical Reactions Analysis

The tert-butyl piperazine-1-carboxylate core is a versatile moiety that can undergo various chemical reactions. For instance, it can participate in condensation reactions to form oxadiazolyl derivatives or be used in the synthesis of Schiff base compounds through coupling with aromatic aldehydes . These reactions are crucial for the modification of the core structure to generate compounds with desired biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using techniques like DFT calculations, Hirshfeld surface analysis, and vibrational analysis. For example, the physicochemical properties of 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid were revealed through DFT studies . The crystal structure analysis often includes the identification of intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's stability and solubility .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of tert-butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate derivatives have been a focus of several studies. For instance, a structurally similar compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized and characterized, showcasing techniques like LCMS, NMR, and X-ray diffraction for compound analysis and confirmation (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

  • The molecular structure of various tert-butyl piperazine-1-carboxylate derivatives has been extensively studied. For example, research on tert-butyl 4-{3-[6-(4-meth­oxy­phen­yl)-2-methyl­pyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxyl­ate provided insights into the molecular conformations and intermolecular interactions, such as hydrogen bonding and aromatic π–π stacking, of these compounds (Anthal et al., 2018).

Biological Evaluation

  • Some tert-butyl piperazine-1-carboxylate derivatives have been evaluated for their biological activities. For instance, studies have been conducted to assess the antibacterial and anthelmintic activities of these compounds, revealing varying levels of efficacy (Kulkarni et al., 2016).

Synthetic Applications in Medicinal Chemistry

  • These compounds have been used as intermediates in the synthesis of potential therapeutic agents. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is a key intermediate for small molecule anticancer drugs, indicating the role of tert-butyl piperazine derivatives in drug development (Zhang et al., 2018).

properties

IUPAC Name

tert-butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-5-12-10-13-14(18-11-19-15(13)24-12)20-6-8-21(9-7-20)16(22)23-17(2,3)4/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFFNJNSFVVLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate

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